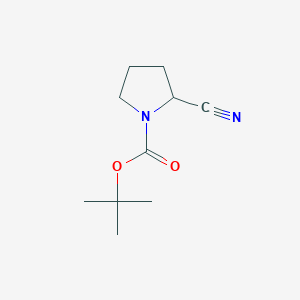

tert-Butyl 2-cyanopyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-cyanopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMSZBHMBCNYNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373536 | |

| Record name | tert-Butyl 2-cyanopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144688-70-0 | |

| Record name | 1,1-Dimethylethyl 2-cyano-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144688-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-cyanopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-cyanopyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate CAS 228244-04-0 properties

An In-depth Technical Guide to (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate

CAS Number: 228244-04-0

This document provides a comprehensive technical overview of (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate, a chiral heterocyclic building block crucial in pharmaceutical synthesis. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications.

Core Properties and Specifications

(S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate is a synthetic organic compound valued for its role as a chiral precursor in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). At room temperature, it can present as a white to off-white crystalline solid or a colorless to pale yellow liquid.

Physicochemical Data

The key physical and chemical properties of the compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 228244-04-0 | |

| Molecular Formula | C₁₀H₁₆N₂O₂ | |

| Molecular Weight | 196.25 g/mol | |

| IUPAC Name | tert-butyl (2S)-2-cyanopyrrolidine-1-carboxylate | |

| Appearance | White to Yellow Crystal/Lump; Colorless to pale yellow liquid | |

| Melting Point | 33 - 35 °C | |

| Boiling Point | 307.9 ± 35.0 °C at 760 mmHg; 165 °C at 23 mmHg | |

| Density | 1.1 ± 0.1 g/cm³ | |

| Solubility | Slightly soluble in water; Soluble in organic solvents (e.g., methanol, ethanol) | |

| Purity | Typically ≥98% | |

| Storage | 2-8°C, Refrigerator, Keep in dark place, Inert atmosphere |

Spectroscopic and Analytical Data

Detailed analytical data is crucial for structure confirmation and quality control. While raw spectra are proprietary to suppliers, the availability of various spectroscopic data is confirmed.

| Data Type | Availability |

| NMR (¹H, ¹³C) | Available from commercial suppliers |

| HPLC / UPLC | Available from commercial suppliers |

| LC-MS | Available from commercial suppliers |

| IR | Data may be available upon request |

Safety Information

This compound is classified with GHS07 pictograms and requires careful handling.

| Hazard Information | Details |

| Signal Word | Warning |

| Hazard Statements | H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation) |

| Precautionary Statements | P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |

Synthesis and Experimental Protocols

(S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate is produced through multi-step organic synthesis, starting from optically pure precursors to maintain its critical chirality. The following represents a plausible, conceptual synthetic workflow.

Conceptual Synthetic Pathway

The synthesis logically proceeds from a protected (S)-proline derivative. The key transformation involves the introduction of a cyano group at the C2 position of the pyrrolidine ring.

Caption: Plausible synthetic route for the target compound.

Methodology: General Protocol

-

Oxidation: The starting material, (S)-N-Boc-Prolinol, is oxidized to the corresponding aldehyde, (S)-N-Boc-Prolinal. This can be achieved using standard oxidation reagents like Swern or Dess-Martin periodinane in an appropriate solvent such as dichloromethane (DCM) under anhydrous conditions.

-

Cyanation: The aldehyde is then converted to a cyanohydrin. This is typically done by reacting it with a cyanide source, such as trimethylsilyl cyanide (TMSCN), often with a catalytic amount of a Lewis acid or base.

-

Dehydration: The final step involves the dehydration of the intermediate cyanohydrin to form the nitrile. Reagents like thionyl chloride (SOCl₂) in pyridine or Burgess reagent can be employed to eliminate the hydroxyl group and form the carbon-nitrogen triple bond.

-

Purification: The final product is purified using techniques such as column chromatography on silica gel followed by crystallization or distillation under reduced pressure to yield the high-purity compound.

Applications in Drug Development

The primary application of (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate is as a key intermediate in the synthesis of APIs. Its chiral nature makes it an essential building block for creating enantiomerically pure drugs.

Role as a Key Pharmaceutical Intermediate

This compound serves as a precursor for various pharmaceutical agents. Its pyrrolidine ring and cyano group are versatile functional handles for further chemical modifications. A prominent example of its application is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes.

Caption: Workflow from intermediate to therapeutic action.

The pyrrolidine nitrile moiety is a common pharmacophore in DPP-4 inhibitors. The synthesis involves the reaction of (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate (after deprotection of the Boc group) with other chemical fragments to assemble the final drug molecule. This highlights the compound's critical role in providing the necessary stereochemistry and core structure for the biological activity of the resulting API. While this specific compound is a building block, derivatives of pyrrolidines are known to possess a wide range of biological activities, including anticancer and antimicrobial properties.

A-Technical-Guide-to-the-Structural-Analysis-of-tert-Butyl-2-cyanopyrrolidine-1-carboxylate

Abstract

This technical guide provides a comprehensive structural analysis of tert-Butyl 2-cyanopyrrolidine-1-carboxylate, a key chiral building block in modern medicinal chemistry. This document collates critical data from spectroscopic and analytical techniques to offer a detailed profile of the molecule. It includes a summary of its physicochemical properties, detailed spectroscopic data (NMR, IR, MS), generalized experimental protocols for its synthesis and analysis, and workflows for structural elucidation. The objective is to furnish researchers and drug development professionals with a practical and in-depth resource for utilizing this compound in their work.

Introduction

This compound, often referred to as N-Boc-2-cyanopyrrolidine, is a heterocyclic compound of significant interest in the synthesis of pharmaceutical agents. Its structure, featuring a protected pyrrolidine ring and a nitrile group at a chiral center, makes it a valuable precursor for various complex molecules, including dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes.

An accurate understanding of its three-dimensional structure, stereochemistry, and spectroscopic characteristics is paramount for its effective application in asymmetric synthesis and drug design. This guide consolidates the available structural data and outlines the standard methodologies for its characterization.

Molecular and Physicochemical Properties

The fundamental properties of (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate are summarized below. This data is essential for its handling, storage, and characterization.

| Property | Value | Reference(s) |

| IUPAC Name | tert-butyl (2S)-2-cyanopyrrolidine-1-carboxylate | [1] |

| Synonyms | (S)-1-Boc-2-cyanopyrrolidine, N-Boc-(S)-2-cyanopyrrolidine | [2][3] |

| CAS Number | 228244-04-0 (S-enantiomer) | [1][3] |

| Molecular Formula | C₁₀H₁₆N₂O₂ | [4] |

| Molecular Weight | 196.25 g/mol | [4][5] |

| Appearance | White to yellow crystalline solid or lump | [1] |

| Melting Point | 33 - 35 °C | [3] |

| Boiling Point | 307.9 ± 35.0 °C (at 760 mmHg) | [3] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

| Storage | 2-8°C, inert atmosphere, keep in dark place | [3] |

Spectroscopic Data and Analysis

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. The following sections detail the expected outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Data (CDCl₃, 400 MHz) | ¹H NMR | ¹³C NMR | | :--- | :--- | | Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment | | ~4.70 (m, 1H) | H-2 (methine) | ~170.0 | C=O (carbamate) | | ~3.50 (m, 2H) | H-5 (methylene) | ~154.0 | C=O (carbamate, rotamer) | | ~2.20 - 1.90 (m, 4H) | H-3, H-4 (methylenes) | ~118.0 | C≡N (nitrile) | | 1.48 (s, 9H) | -C(CH₃)₃ (tert-butyl) | ~81.0 | -C (CH₃)₃ | | | | ~47.0 | C-5 (CH₂) | | | | ~46.5 | C-2 (CH) | | | | ~31.0 | C-3 (CH₂) | | | | ~28.4 | -C(C H₃)₃ | | | | ~24.0 | C-4 (CH₂) |

Note: Actual chemical shifts may vary depending on solvent, concentration, and the presence of rotamers.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule. The spectrum is characterized by strong absorptions corresponding to the nitrile and carbamate carbonyl groups.

Table 2: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Assignment | Intensity |

|---|---|---|

| ~2975 | C-H stretch (alkane) | Medium-Strong |

| ~2245 | C≡N stretch (nitrile) | Medium |

| ~1695 | C=O stretch (carbamate) | Strong |

| ~1400 | C-H bend (tert-butyl) | Medium |

| ~1160 | C-N stretch | Medium |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. For N-Boc protected compounds, a characteristic fragmentation is the loss of isobutylene or the entire Boc group.

Table 3: Mass Spectrometry Data (Electrospray Ionization, ESI)

| m/z | Interpretation |

|---|---|

| 197.13 | [M+H]⁺ (Calculated for C₁₀H₁₇N₂O₂⁺: 197.1285) |

| 219.11 | [M+Na]⁺ (Calculated for C₁₀H₁₆N₂O₂Na⁺: 219.1104) |

| 141.08 | [M+H - C₄H₈]⁺ (Loss of isobutylene) |

| 97.08 | [M+H - Boc]⁺ (Loss of the tert-butoxycarbonyl group) |

Experimental Protocols

This section provides generalized but detailed protocols for the synthesis and structural characterization of this compound.

General Synthesis Protocol

The synthesis of (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate typically involves the dehydration of the corresponding primary amide, (S)-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate.

Materials:

-

(S)-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate

-

Dehydrating agent (e.g., trifluoroacetic anhydride (TFAA), phosphorus oxychloride)

-

Anhydrous organic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

-

Organic base (e.g., triethylamine (TEA), pyridine)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Eluent (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve (S)-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate (1.0 equiv) and an organic base such as triethylamine (2.5 equiv) in anhydrous DCM.

-

Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

-

Addition of Dehydrating Agent: Add a dehydrating agent like trifluoroacetic anhydride (1.2 equiv) dropwise to the stirred solution, ensuring the internal temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure product.

Structural Analysis Protocols

-

Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. Standard experiments include ¹H, ¹³C{¹H}, DEPT-135, COSY, and HSQC to aid in complete assignment.

-

Data Processing: Process the acquired data (Fourier transform, phase correction, baseline correction) and reference the spectra to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

While specific crystallographic data for the title compound is not widely published, the following protocol outlines the general procedure for obtaining such data.

-

Crystallization: Grow single crystals of the compound. A common method is slow evaporation or vapor diffusion.

-

Vapor Diffusion: Dissolve the compound in a small amount of a suitable solvent (e.g., ethyl acetate, DCM) in a small open vial. Place this vial inside a larger sealed chamber containing a more volatile "anti-solvent" (e.g., hexane, diethyl ether). The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting the growth of high-quality single crystals over several days.

-

-

Crystal Mounting: Carefully select a suitable single crystal (typically >0.1 mm in all dimensions) and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal on a diffractometer and cool it to a low temperature (e.g., 100 K) in a nitrogen stream. Collect a full sphere of diffraction data by rotating the crystal in a monochromatic X-ray beam.

-

Structure Solution and Refinement: Process the collected diffraction intensities. Solve the crystal structure using direct methods and refine it using full-matrix least-squares on F². This process yields the precise 3D atomic coordinates, bond lengths, bond angles, and absolute configuration.

Visualization of Analytical Workflows

To clarify the relationships between different analytical stages, the following diagrams, generated using Graphviz, illustrate key workflows.

Caption: General workflow for the structural elucidation of a target molecule.

Caption: Step-by-step workflow for single-crystal X-ray diffraction analysis.

Caption: Relationship between spectroscopic techniques and the structural data they provide.

References

In-Depth Technical Guide: Synthesis and Characterization of tert-Butyl 2-cyanopyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of tert-Butyl 2-cyanopyrrolidine-1-carboxylate, a key building block in the development of various pharmaceutical agents. This document details the synthetic pathway from N-Boc-L-proline, including experimental protocols and characterization data for the intermediate and final products.

Introduction

(S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate is a crucial chiral intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The precise stereochemistry and functionality of this molecule make it an essential component for achieving the desired therapeutic effect and minimizing off-target activities. This guide outlines a reliable synthetic route and provides a thorough characterization of the final compound.

Synthetic Pathway

The synthesis of (S)-tert-butyl 2-cyanopyrrolidine-1-carboxylate is typically achieved through a two-step process starting from the commercially available N-Boc-L-proline. The first step involves the formation of the corresponding amide, N-Boc-L-prolinamide. The subsequent step is the dehydration of the amide to yield the target nitrile.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Synthesis of N-Boc-L-prolinamide

Materials:

-

N-Boc-L-proline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Ammonium bicarbonate (NH₄HCO₃)

-

Pyridine

-

Dioxane

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

n-Hexane

Procedure:

-

To a solution of N-Boc-L-proline (1.00 g, 4.65 mmol) in dioxane (20 mL), add di-tert-butyl dicarbonate (1.52 g, 6.97 mmol), ammonium bicarbonate (0.55 g, 6.97 mmol), and pyridine (1.0 mL).[1]

-

Stir the reaction mixture at room temperature for 6 hours.[1]

-

Upon completion of the reaction, extract the product with dichloromethane.[1]

-

Wash the organic phase sequentially with 1 M hydrochloric acid and saturated sodium chloride solution.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

-

Add n-hexane (100 mL) to the concentrate and use sonication to induce precipitation of the product as a white solid.[1]

-

Collect the solid by filtration to afford N-tert-butoxycarbonyl-L-prolinamide.[1]

Synthesis of (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate

Materials:

-

N-Boc-L-prolinamide

-

Trifluoroacetic anhydride (TFAA)

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane solvent system

Procedure:

-

Dissolve N-Boc-L-prolinamide in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine, followed by the dropwise addition of trifluoroacetic anhydride. The use of dehydrating agents like phosphorus oxychloride (POCl₃) is also reported for similar transformations.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield pure (S)-tert-butyl 2-cyanopyrrolidine-1-carboxylate.

Caption: Experimental workflow for the synthesis of the target compound.

Characterization Data

N-Boc-L-prolinamide

| Property | Value |

| Molecular Formula | C₁₀H₁₈N₂O₃ |

| Molecular Weight | 214.26 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 104-108 °C |

| ¹H NMR (300 MHz, CDCl₃) | δ 4.37-4.34 (m, 1H), 3.47-3.36 (m, 2H), 2.07-1.85 (m, 4H), 1.49 (s, 9H)[1] |

| Mass Spectrum (ESI) | m/z 215 [M + H]⁺[1] |

(S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate

| Property | Value |

| CAS Number | 228244-04-0 |

| Molecular Formula | C₁₀H₁₆N₂O₂ |

| Molecular Weight | 196.25 g/mol |

| Appearance | White to yellow crystal-lump |

| Melting Point | 33 - 35 °C |

| Boiling Point | 307.9±35.0 °C at 760 mmHg |

| Density | 1.1±0.1 g/cm³ |

| Storage | Keep in dark place, Inert atmosphere, 2-8°C |

| ¹H NMR | Data not explicitly found in a publication with assignments. Commercial suppliers indicate availability of spectra upon request. |

| ¹³C NMR | Data not explicitly found in a publication with assignments. Commercial suppliers indicate availability of spectra upon request. |

| IR Spectrum | Data not explicitly found in a publication with assignments. |

| Mass Spectrum | Data not explicitly found in a publication with assignments. |

Safety Information

-

N-Boc-L-prolinamide: Avoid contact with skin and eyes.

-

(S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate: May cause skin irritation and serious eye irritation. Harmful if swallowed, in contact with skin, or if inhaled. May cause respiratory irritation. It is recommended to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

This technical guide provides a detailed procedure for the synthesis of (S)-tert-butyl 2-cyanopyrrolidine-1-carboxylate from N-Boc-L-proline via the corresponding prolinamide intermediate. The characterization data for the intermediate and the final product are presented to aid researchers in confirming the identity and purity of their synthesized compounds. The provided synthetic route is a reliable method for obtaining this valuable chiral building block for pharmaceutical research and development.

References

Spectroscopic and Analytical Profile of tert-Butyl 2-cyanopyrrolidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of tert-Butyl 2-cyanopyrrolidine-1-carboxylate. This chiral building block is of significant interest in medicinal chemistry and drug development, making a thorough understanding of its analytical profile essential for its application in synthesis and quality control.

Chemical Structure and Properties

This compound is a derivative of proline, featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a nitrile functional group at the 2-position of the pyrrolidine ring.

Molecular Formula: C₁₀H₁₆N₂O₂

Molecular Weight: 196.25 g/mol

Appearance: White to yellow crystalline solid or lump.

Storage: Keep in a dark place under an inert atmosphere, refrigerated at 2-8°C.

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for this compound. This data is crucial for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.7 - 4.9 | Multiplet | 1H | H-2 (CH-CN) |

| ~3.4 - 3.6 | Multiplet | 2H | H-5 (N-CH₂) |

| ~1.9 - 2.3 | Multiplet | 4H | H-3, H-4 (CH₂) |

| 1.48 | Singlet | 9H | tert-Butyl |

Note: The chemical shifts are approximate and can vary depending on the solvent and instrument. The data is based on typical values for N-Boc protected 2-substituted pyrrolidines.

Table 2: ¹³C NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~154 | C=O (Carbamate) |

| ~118 | CN (Nitrile) |

| ~80 | C(CH₃)₃ |

| ~48 | C-2 (CH-CN) |

| ~46 | C-5 (N-CH₂) |

| ~31 | C-3 (CH₂) |

| ~28 | C(CH₃)₃ |

| ~24 | C-4 (CH₂) |

Note: This data is predicted based on analogous structures and has not been experimentally verified from the available search results.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2975 | Strong | C-H stretch (alkane) |

| ~2245 | Medium | C≡N stretch (nitrile) |

| ~1695 | Strong | C=O stretch (carbamate) |

| ~1390 | Strong | C-H bend (tert-butyl) |

| ~1160 | Strong | C-O stretch (carbamate) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Ion |

| 197.1285 | [M+H]⁺ |

| 219.1104 | [M+Na]⁺ |

| 141.0917 | [M-C₄H₉O₂]⁺ |

Note: The expected masses are for the most abundant isotopes.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard analytical techniques for small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Methodology:

-

Sample Preparation: A sample of 5-10 mg of the compound is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃). The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer is used for the analysis.

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: -2 to 12 ppm

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: -10 to 220 ppm

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are subjected to Fourier transformation. The resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups present in this compound.

Methodology (Thin Solid Film):

-

Sample Preparation: A small amount of the crystalline solid (1-2 mg) is dissolved in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

-

Film Deposition: A drop of the resulting solution is applied to the surface of a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate completely, leaving a thin film of the compound on the plate.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for the analysis.

-

Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate is recorded and subtracted from the sample spectrum.

-

Data Analysis: The positions of the major absorption bands are identified and assigned to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: A dilute solution of the compound (approximately 0.1 mg/mL) is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source is used. The analysis is typically performed in positive ion mode.

-

Instrument Parameters:

-

Ionization Mode: ESI positive

-

Capillary Voltage: 3-4 kV

-

Drying Gas Flow: 5-10 L/min

-

Drying Gas Temperature: 300-350 °C

-

-

Data Acquisition: The mass spectrum is acquired over a mass-to-charge (m/z) range of 50-500.

-

Data Analysis: The m/z values of the major peaks are identified. The molecular ion ([M+H]⁺) and other adducts (e.g., [M+Na]⁺) are used to confirm the molecular weight.

Visualizations

The following diagrams illustrate the chemical structure and a typical analytical workflow for the characterization of this compound.

Caption: Molecular structure of this compound.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to the Chirality and Stereochemistry of tert-Butyl 2-cyanopyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chirality and stereochemistry of tert-Butyl 2-cyanopyrrolidine-1-carboxylate, a key chiral building block in modern drug discovery and development. The document details the synthesis of the racemic compound, methods for chiral resolution of its enantiomers, and their analytical characterization. Particular emphasis is placed on providing actionable experimental protocols and structured data for laboratory applications.

Introduction

This compound is a versatile synthetic intermediate possessing a stereogenic center at the C2 position of the pyrrolidine ring. The distinct spatial arrangement of the cyano group in the (R)- and (S)-enantiomers leads to differential interactions with chiral biological targets, making stereochemical purity a critical parameter in the synthesis of active pharmaceutical ingredients (APIs). The individual enantiomers serve as valuable precursors for a range of therapeutics, including dipeptidyl peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes. This guide delineates the essential stereochemical aspects, synthesis, and separation of these important chiral molecules.

Stereochemistry and Physicochemical Properties

The presence of a chiral center at the second position of the pyrrolidine ring gives rise to two enantiomers: (R)-tert-butyl 2-cyanopyrrolidine-1-carboxylate and (S)-tert-butyl 2-cyanopyrrolidine-1-carboxylate. These non-superimposable mirror images exhibit identical physical properties in an achiral environment but differ in their interaction with plane-polarized light and other chiral molecules.

Table 1: Physicochemical Properties of this compound Enantiomers

| Property | (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate | (R)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate |

| CAS Number | 228244-04-0[1][2] | Not available |

| Molecular Formula | C₁₀H₁₆N₂O₂ | C₁₀H₁₆N₂O₂ |

| Molecular Weight | 196.25 g/mol [3] | 196.25 g/mol |

| Appearance | White to yellow crystal or lump[1][2] | Data not available |

| Melting Point | 33-36 °C | Data not available |

| Boiling Point | 307.9 ± 35.0 °C (Predicted)[4] | Data not available |

| Density | 1.1 ± 0.1 g/cm³ (Predicted)[4] | Data not available |

| Specific Optical Rotation | [α]²⁰/D = -105.5° (c=1, chloroform) | Data not available |

Note: The specific rotation for the (R)-enantiomer is expected to be equal in magnitude and opposite in sign to the (S)-enantiomer.

Synthesis of Racemic this compound

The synthesis of the racemic mixture is a crucial first step before chiral resolution. A common and efficient method involves the dehydration of racemic N-Boc-prolinamide. This can be achieved using various dehydrating agents.

References

An In-depth Technical Guide to tert-Butyl 2-cyanopyrrolidine-1-carboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: tert-Butyl 2-cyanopyrrolidine-1-carboxylate, a chiral pyrrolidine derivative, serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its significance is most pronounced in its role as a key intermediate in the production of Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. This technical guide provides a comprehensive review of its synthesis, physicochemical properties, and detailed experimental protocols.

Physicochemical Properties

(S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate is a white to yellow crystalline solid. Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 228244-04-0 | |

| Molecular Formula | C10H16N2O2 | [1][2] |

| Molecular Weight | 196.25 g/mol | [3][4] |

| Melting Point | 33-35 °C | |

| Boiling Point | 307.9±35.0 °C at 760 mmHg | |

| Density | 1.1±0.1 g/cm³ | |

| Storage Conditions | 2-8°C, Inert atmosphere | [2] |

Synthesis of (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate

The most common and efficient synthesis of (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate involves a two-step process starting from the readily available amino acid, L-proline. The first step is the protection of the amine group with a tert-butoxycarbonyl (Boc) group, followed by amidation to yield N-Boc-L-prolinamide. The subsequent and final step is the dehydration of the amide to the corresponding nitrile.

Synthesis Workflow

Caption: Overall synthesis workflow from L-Proline.

Step 1: Synthesis of N-Boc-L-prolinamide

The initial step involves the protection of the secondary amine of L-proline with a tert-butoxycarbonyl group, followed by amidation.

Experimental Protocol:

-

Boc Protection: L-proline is reacted with di-tert-butyl dicarbonate (Boc anhydride) in a suitable solvent such as a mixture of dioxane and water, in the presence of a base like sodium hydroxide, to yield N-Boc-L-proline.

-

Amidation: N-Boc-L-proline is then converted to its amide derivative, N-Boc-L-prolinamide. This can be achieved by reacting it with isobutyl chloroformate and N-methylmorpholine to form a mixed anhydride, which is subsequently treated with aqueous ammonia.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Yield (%) |

| L-Proline | 115.13 | - | - |

| N-Boc-L-proline | 215.25 | - | ~90% |

| N-Boc-L-prolinamide | 214.26 | - | ~85% |

Step 2: Dehydration of N-Boc-L-prolinamide

The crucial step in the synthesis is the dehydration of the primary amide of N-Boc-L-prolinamide to the nitrile. Various dehydrating agents can be employed for this transformation.

Experimental Protocol using Trifluoroacetic Anhydride:

-

To a solution of N-Boc-L-prolinamide in a suitable solvent such as tetrahydrofuran (THF), add triethylamine.

-

Cool the mixture to 0°C.

-

Slowly add trifluoroacetic anhydride to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Quantitative Data:

| Reactant | Molecular Weight ( g/mol ) | Moles |

| N-Boc-L-prolinamide | 214.26 | 1 eq |

| Triethylamine | 101.19 | 2.2 eq |

| Trifluoroacetic Anhydride | 210.03 | 1.1 eq |

| Product | (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate | 196.25 |

| Yield (%) | - | ~95% |

Dehydration Reaction Mechanism

Caption: Simplified mechanism of amide dehydration.

Spectroscopic Data

Accurate characterization of (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate is essential for quality control in pharmaceutical manufacturing. Below is a summary of expected spectroscopic data.

| Technique | Data |

| ¹H NMR | Expected signals include those for the tert-butyl group, and the pyrrolidine ring protons. |

| ¹³C NMR | Expected signals include those for the nitrile carbon, the carbonyl carbon of the Boc group, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the pyrrolidine ring. |

| FT-IR (cm⁻¹) | Expected characteristic peaks around 2240 cm⁻¹ for the C≡N stretch and around 1690 cm⁻¹ for the C=O stretch of the carbamate. |

| Mass Spec (m/z) | Expected molecular ion peak [M+H]⁺ at approximately 197.13. |

Applications in Drug Development

The primary application of (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate is as a pivotal intermediate in the synthesis of Vildagliptin. The cyanopyrrolidine moiety is a key pharmacophore that binds to the active site of the DPP-4 enzyme. The Boc-protecting group is typically removed in a subsequent step to allow for coupling with the other fragment of the Vildagliptin molecule.

Role in Vildagliptin Synthesis

Caption: Role as an intermediate for Vildagliptin.

Conclusion

This compound is a fundamentally important building block in medicinal chemistry, particularly for the synthesis of antidiabetic drugs like Vildagliptin. The synthetic route from L-proline is well-established and provides high yields. A thorough understanding of its synthesis, purification, and characterization is critical for researchers and professionals in the field of drug development and manufacturing. The detailed protocols and data presented in this guide serve as a valuable resource for these endeavors.

References

The Dawn of a New Era in Diabetes Management: A Technical Guide to the Discovery and History of Cyanopyrrolidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of cyanopyrrolidine derivatives as potent inhibitors of dipeptidyl peptidase-IV (DPP-IV) marked a pivotal moment in the management of type 2 diabetes mellitus. This technical guide provides an in-depth exploration of the discovery, history, and development of this important class of therapeutic agents. It details the key scientific milestones, from their initial identification in 1995 to the development of blockbuster drugs such as vildagliptin and saxagliptin. This document elucidates the underlying mechanism of action, detailing the signaling pathways involved in glucose homeostasis. Furthermore, it provides comprehensive experimental protocols for the synthesis of key cyanopyrrolidine compounds and the biological assays used for their characterization. Quantitative data on the potency and selectivity of various derivatives are presented in structured tables for comparative analysis. Visual diagrams generated using Graphviz illustrate critical signaling pathways and experimental workflows, offering a clear and concise understanding of the complex processes involved. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the field of diabetes and metabolic diseases.

Discovery and Historical Development

The journey of cyanopyrrolidine derivatives from laboratory curiosities to frontline therapies for type 2 diabetes is a compelling narrative of rational drug design and persistent scientific inquiry.

The Incretin Effect and the Identification of DPP-IV

The story begins with the observation of the "incretin effect" in the 1960s, where oral glucose was found to elicit a much greater insulin response than intravenous glucose, suggesting the existence of gut-derived hormones that enhance insulin secretion.[1] By the 1980s, two key incretin hormones were identified: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] However, the therapeutic potential of these hormones was limited by their rapid inactivation in the body.

The breakthrough came in the 1990s with the discovery that the enzyme dipeptidyl peptidase-IV (DPP-IV) is responsible for the rapid degradation of GLP-1 and GIP.[2] This finding immediately positioned DPP-IV as a prime therapeutic target for type 2 diabetes. By inhibiting DPP-IV, the endogenous levels of active incretins could be elevated, thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release.

The Emergence of Cyanopyrrolidines

The first report of cyanopyrrolidines as inhibitors of DPP-IV was in 1995.[3][4] These compounds, also referred to as pyrrolidine-2-nitriles, showed significant promise due to their potent and selective inhibition of the DPP-IV enzyme.[3] This initial discovery sparked immense interest in this chemical class, leading to extensive research and development efforts by pharmaceutical companies.

Key Milestones in Development

The timeline below highlights the critical milestones in the discovery and development of cyanopyrrolidine-based DPP-IV inhibitors:

-

1967: Discovery of the enzyme dipeptidyl peptidase-IV (DPP-IV).[5]

-

Late 1980s - Early 1990s: Characterization of the first DPP-IV inhibitors, establishing early structure-activity relationships (SAR).[5]

-

1995: Ferring Pharmaceuticals files a patent for two cyanopyrrolidine DPP-IV inhibitors, marking the first publication of this class of compounds with excellent potency and improved chemical stability.[3][5]

-

1998: The first clinical proof-of-concept for the efficacy of a DPP-IV inhibitor, NVP-DPP728, is established.[6]

-

2004-2005: Vildagliptin (LAF237) and saxagliptin (BMS-477118), two key cyanopyrrolidine derivatives, enter Phase III clinical trials.[3][4]

-

2006: The US Food and Drug Administration (FDA) approves the first DPP-IV inhibitor, sitagliptin (a non-cyanopyrrolidine derivative), for the treatment of type 2 diabetes.[2][7] This approval validates the therapeutic approach of DPP-IV inhibition.

-

2006: An application for market approval is filed for vildagliptin.[3][4]

-

2009: Saxagliptin receives FDA approval.

-

2010 onwards: Several other "gliptins" (the common suffix for DPP-IV inhibitors) are approved and enter the market.[8]

The development of cyanopyrrolidine derivatives represents a significant advancement in the oral treatment of type 2 diabetes, offering a new therapeutic option with a favorable safety profile.[9]

Mechanism of Action and Signaling Pathway

Cyanopyrrolidine derivatives exert their therapeutic effect by inhibiting the DPP-IV enzyme, which plays a crucial role in glucose homeostasis.

The Role of DPP-IV in Incretin Degradation

DPP-IV is a serine protease that selectively cleaves dipeptides from the N-terminus of polypeptides containing a proline or alanine residue in the second position. The incretin hormones GLP-1 and GIP are natural substrates for DPP-IV. By cleaving these hormones, DPP-IV renders them inactive, thus terminating their insulinotropic effects.

The DPP-IV Inhibition Signaling Pathway

The inhibition of DPP-IV by cyanopyrrolidine derivatives initiates a cascade of events that ultimately leads to improved glycemic control. The signaling pathway is illustrated in the diagram below.

Quantitative Data on Inhibitory Potency and Selectivity

The efficacy of cyanopyrrolidine derivatives is determined by their potency in inhibiting DPP-IV and their selectivity over other related proteases, such as DPP-8 and DPP-9, to minimize off-target effects.

DPP-IV Inhibitory Potency

The following table summarizes the in vitro inhibitory potency of key cyanopyrrolidine derivatives against the DPP-IV enzyme, expressed as IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) and Ki (the inhibition constant).

| Compound | DPP-IV IC50 (nM) | DPP-IV Ki (nM) | Reference(s) |

| Vildagliptin | - | - | [10] |

| Saxagliptin | - | 1.3 | [10][11] |

| 5-hydroxy-saxagliptin | - | 2.6 | [10][11] |

| Sitagliptin (non-cyanopyrrolidine) | - | - | [12] |

Note: Specific IC50 and Ki values for vildagliptin and sitagliptin were not consistently available in the provided search results in the same format. The table reflects the available data.

Selectivity Profile

High selectivity for DPP-IV over other dipeptidyl peptidases is a crucial safety feature. The table below presents the selectivity of vildagliptin and saxagliptin against DPP-8 and DPP-9.

| Compound | DPP-8 Inhibition (IC50 or Ki in µM) | DPP-9 Inhibition (IC50 or Ki in µM) | Selectivity (DPP-8/DPP-IV) | Selectivity (DPP-9/DPP-IV) | Reference(s) |

| Vildagliptin | 2.2 (IC50) | 0.23 (Ki) | High | Moderate | [10][13] |

| Saxagliptin | ~0.52 (from Ki) | ~0.1 (from Ki) | ~400-fold | ~75-fold | [11] |

| 5-hydroxy-saxagliptin | ~2.47 (from Ki) | ~0.42 (from Ki) | ~950-fold | ~160-fold | [11] |

Note: The selectivity is calculated based on the ratio of inhibition constants (or IC50 values) for DPP-8 or DPP-9 to that of DPP-IV. Higher values indicate greater selectivity for DPP-IV.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and characterization of cyanopyrrolidine derivatives.

Synthesis of Vildagliptin

The following protocol describes a common synthetic route for vildagliptin, starting from L-proline.

Step 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid

-

Dissolve L-proline in a suitable solvent such as tetrahydrofuran (THF).

-

Cool the solution to 0°C.

-

Slowly add chloroacetyl chloride dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for a specified period.

-

Quench the reaction with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization.

Step 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

-

Convert the carboxylic acid from Step 1 to the corresponding primary amide. This can be achieved by reacting with a coupling agent (e.g., di-tert-butyl dicarbonate) and a source of ammonia (e.g., ammonium bicarbonate) in a solvent like acetonitrile.

-

Dehydrate the primary amide to the nitrile using a dehydrating agent (e.g., cyanuric chloride) in a suitable solvent (e.g., dimethylformamide).

Step 3: Synthesis of Vildagliptin

-

React (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile with 3-aminoadamantanol in a suitable solvent.

-

The reaction may be carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, work up the reaction mixture by washing with water and brine.

-

Extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the final product by column chromatography or recrystallization.

In Vitro DPP-IV Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the in vitro inhibitory activity of cyanopyrrolidine derivatives against DPP-IV.

Materials:

-

Human recombinant DPP-IV enzyme

-

DPP-IV substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)

-

Assay Buffer (e.g., Tris-HCl, pH 7.5)

-

Test compounds (cyanopyrrolidine derivatives) dissolved in DMSO

-

Positive control inhibitor (e.g., sitagliptin)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 96-well plate, add the following to designated wells:

-

Blank wells: Assay buffer only.

-

Control wells (100% activity): Assay buffer, DPP-IV enzyme, and DMSO (vehicle control).

-

Test wells: Assay buffer, DPP-IV enzyme, and test compound dilution.

-

Positive control wells: Assay buffer, DPP-IV enzyme, and positive control inhibitor.

-

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the DPP-IV substrate (Gly-Pro-AMC) to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

Measure the fluorescence intensity at the appropriate wavelengths.

-

Calculate the percentage of inhibition for each test compound concentration relative to the control wells.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Oral Glucose Tolerance Test (OGTT)

This protocol describes a standard method to evaluate the in vivo efficacy of cyanopyrrolidine derivatives in an animal model of diabetes.

Animals:

-

Male Zucker diabetic fatty (ZDF) rats or other suitable diabetic animal model.

-

Animals should be fasted overnight prior to the experiment.

Procedure:

-

Administer the test compound (cyanopyrrolidine derivative) or vehicle control orally to the fasted animals.

-

At a specified time after drug administration (e.g., 30-60 minutes), collect a baseline blood sample (time 0) via tail snip or other appropriate method.

-

Administer a glucose solution orally (e.g., 2 g/kg body weight).

-

Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Measure the blood glucose concentration in each sample using a glucometer.

-

Plot the blood glucose concentration over time for both the treated and control groups.

-

Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall improvement in glucose tolerance.

Conclusion

The discovery and development of cyanopyrrolidine derivatives as DPP-IV inhibitors have revolutionized the treatment of type 2 diabetes. Their unique mechanism of action, targeting the incretin system, provides effective glycemic control with a low risk of hypoglycemia and weight gain. The journey from the initial identification of the cyanopyrrolidine scaffold to the successful launch of vildagliptin and saxagliptin exemplifies the power of targeted drug discovery. This technical guide has provided a comprehensive overview of the history, mechanism, and key experimental methodologies associated with this important class of drugs. Continued research in this area holds the promise of developing even more potent and selective DPP-IV inhibitors, further enhancing the therapeutic options available to patients with type 2 diabetes.

References

- 1. A Brief History of the Development of Diabetes Medications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. Expert eValuation of Efficacy and Rationality of Vildagliptin “EVER-Vilda”: An Indian Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The multifunctional regulatory post-proline protease dipeptidyl peptidase 9 and its inhibitors: new opportunities for therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Technical Guide for (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate, also known as (S)-Boc-2-cyanopyrrolidine, is a chiral synthetic building block of significant interest in medicinal chemistry and drug discovery. Its pyrrolidine core is a common motif in numerous biologically active compounds, and the nitrile group serves as a versatile handle for further chemical transformations. This guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its synthesis and analysis, and logical workflows for its procurement and application.

Commercial Availability and Suppliers

(S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate (CAS No. 228244-04-0) is readily available from a variety of chemical suppliers. The purity of the commercially available material is typically high, often exceeding 97%. However, for applications where stereochemical integrity is paramount, it is crucial to verify the enantiomeric excess (ee) of the product. The following table summarizes key data for this compound from various suppliers.

| Supplier Category | Purity Specification | Enantiomeric Excess (ee) | Physical Form | Storage Conditions |

| Major Chemical Retailers | ≥97% - 98% | Often not specified | White to yellow solid or crystalline powder | 2-8°C, Inert atmosphere, Keep in dark place[1] |

| Specialized Building Block Suppliers | >98% | Typically >98% ee | White to yellow solid | 2-8°C, Inert atmosphere[1] |

| Custom Synthesis Services | As per request | As per request | To be determined | As per product specifications |

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 228244-04-0 | |

| Molecular Formula | C₁₀H₁₆N₂O₂ | |

| Molecular Weight | 196.25 g/mol | |

| Melting Point | 33-35 °C | [1] |

| Boiling Point | 307.9 ± 35.0 °C at 760 mmHg | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Appearance | White to yellow solid or crystal - lump | |

| Storage Temperature | Refrigerator (2-8°C) |

Experimental Protocols

Synthesis of (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate

A common and efficient method for the synthesis of (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate involves the dehydration of the corresponding primary amide, (S)-tert-Butyl 2-(aminocarbonyl)pyrrolidine-1-carboxylate ((S)-Boc-prolinamide). This precursor can be readily prepared from commercially available (S)-Boc-proline.

Step 1: Synthesis of (S)-tert-Butyl 2-(aminocarbonyl)pyrrolidine-1-carboxylate ((S)-Boc-prolinamide)

This procedure is adapted from standard peptide coupling methodologies.

Materials:

-

(S)-Boc-proline

-

N,N'-Dicyclohexylcarbodiimide (DCC) or a suitable water-soluble carbodiimide like EDC

-

1-Hydroxybenzotriazole (HOBt)

-

Ammonia solution (e.g., 0.5 M in 1,4-dioxane or aqueous ammonia)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve (S)-Boc-proline (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC (1.1 equivalents) to the solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

-

Add the ammonia solution (2-3 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Filter off the DCU precipitate and wash it with the reaction solvent.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude (S)-Boc-prolinamide.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Dehydration of (S)-Boc-prolinamide to (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate

This step involves the removal of a water molecule from the primary amide to form the nitrile.

Materials:

-

(S)-Boc-prolinamide

-

A dehydrating agent such as trifluoroacetic anhydride (TFAA), phosphorus oxychloride (POCl₃), or Burgess reagent.

-

Anhydrous pyridine or triethylamine (Et₃N) as a base

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

Procedure using Trifluoroacetic Anhydride (TFAA):

-

Dissolve (S)-Boc-prolinamide (1 equivalent) in anhydrous DCM.

-

Add anhydrous pyridine or triethylamine (2-3 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add trifluoroacetic anhydride (1.2-1.5 equivalents) dropwise to the cooled solution.

-

Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water or saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate.

Analytical Method: Determination of Enantiomeric Excess by Chiral HPLC

The enantiomeric purity of (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate is a critical quality attribute. Chiral High-Performance Liquid Chromatography (HPLC) is a standard and reliable technique for its determination.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Chiral Column: A polysaccharide-based chiral stationary phase is often effective. Examples include columns with cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The exact ratio should be optimized to achieve baseline separation of the enantiomers. A typical starting point is 90:10 (v/v) n-hexane:isopropanol.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 210-220 nm).

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

Sample Preparation:

-

Prepare a stock solution of the racemic (R/S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate in the mobile phase at a concentration of approximately 1 mg/mL. This is used for method development and to identify the retention times of both enantiomers.

-

Prepare a sample of the (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate to be analyzed at a similar concentration in the mobile phase.

Procedure:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the racemic standard to determine the retention times of the (S) and (R) enantiomers and to ensure the separation is adequate (baseline resolution is ideal).

-

Inject the sample solution.

-

Identify the peaks corresponding to the (S) and (R) enantiomers in the sample chromatogram.

-

Calculate the enantiomeric excess (ee) using the following formula:

ee (%) = [ (Area of (S)-enantiomer - Area of (R)-enantiomer) / (Area of (S)-enantiomer + Area of (R)-enantiomer) ] x 100

Visualizations

References

An In-depth Technical Guide to the Safety and Handling of tert-Butyl 2-cyanopyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for tert-butyl 2-cyanopyrrolidine-1-carboxylate (CAS No. 144688-70-0), a key building block in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification

This compound is classified as harmful and an irritant. The following table summarizes its GHS classification.

| Hazard Classification | Details |

| GHS Pictogram | GHS07[1] |

| Signal Word | Warning[1][2] |

| Hazard Statements | H302: Harmful if swallowed[2][3]. H312: Harmful in contact with skin[3]. H315: Causes skin irritation[2][3]. H317: May cause an allergic skin reaction[1]. H319: Causes serious eye irritation[1][2][3]. H332: Harmful if inhaled[3]. H335: May cause respiratory irritation[2][3]. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray[4]. P280: Wear protective gloves/protective clothing/eye protection/face protection[1][2][4][5]. P301 + P312: IF SWALLOWED: call a POISON CENTER or doctor/physician IF you feel unwell[4]. P302 + P352: IF ON SKIN: wash with plenty of soap and water[4]. P304 + P340: IF INHALED: Remove victim to fresh air and Keep at rest in a position comfortable for breathing[4]. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1][2][4][5]. P403 + P235: Store in a well-ventilated place. Keep cool[4]. |

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. The following table outlines the recommended procedures.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][5][6][7][8] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes.[2][5][6][7] Seek medical attention if irritation persists.[2][6][7][9][10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5][6][7] Remove contact lenses if present and easy to do.[2][5] Continue rinsing and seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting.[5] Rinse mouth with water.[7][11] Never give anything by mouth to an unconscious person.[7][11] Call a physician or poison control center immediately.[5] |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

| PPE Type | Specifications |

| Eye/Face Protection | Wear government-approved safety glasses with side-shields or chemical safety goggles.[2][6][7] A face shield may be appropriate for larger quantities.[2][8] |

| Skin Protection | Wear compatible chemical-resistant gloves (e.g., nitrile rubber).[6][8] Gloves must be inspected before use.[5][6][7] Use proper glove removal technique to avoid skin contact.[6][7] Wear a lab coat or other protective clothing.[6][8] |

| Respiratory Protection | Use a government-approved respirator if ventilation is inadequate or for prolonged exposure.[6][7] A dust respirator may be necessary for solid forms.[8] |

Handling and Storage

Proper handling and storage procedures are essential to maintain the chemical's integrity and prevent accidental exposure.

| Aspect | Procedure |

| Handling | Handle in a well-ventilated area or under a chemical fume hood.[5][6][11] Avoid contact with skin, eyes, and clothing.[6][7] Do not breathe dust, vapor, mist, or gas.[5][6][7] Wash hands thoroughly after handling.[5][6][7] |

| Storage | Keep container tightly closed in a dry and well-ventilated place.[6][7][10] Store in a cool place.[7] Some sources recommend refrigeration (2-8°C).[1][12] |

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.

Caption: Safe handling workflow for this compound.

Accidental Release Measures

In the event of a spill, evacuate the area and ensure adequate ventilation.[7] Use personal protective equipment.[6][7] Prevent further leakage or spillage if safe to do so.[6] Do not let the product enter drains.[6][7] Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[4]

Fire-Fighting Measures

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire.[2][7] Wear self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes.[6][7]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations.[10] Contact a licensed professional waste disposal service.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS for the most current and detailed safety information before handling this chemical.

References

- 1. (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate | 228244-04-0 [sigmaaldrich.com]

- 2. aaronchem.com [aaronchem.com]

- 3. This compound | C10H16N2O2 | CID 2756786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pfaltzandbauer.com [pfaltzandbauer.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. enamine.enamine.net [enamine.enamine.net]

- 7. capotchem.com [capotchem.com]

- 8. cn.canbipharm.com [cn.canbipharm.com]

- 9. combi-blocks.com [combi-blocks.com]

- 10. combi-blocks.com [combi-blocks.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. Product - Dove Research & Analytics Laboratory [doveresearchlab.com]

Methodological & Application

Application Notes and Protocols for the Use of tert-Butyl 2-cyanopyrrolidine-1-carboxylate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (2S)-2-cyanopyrrolidine-1-carboxylate is a pivotal chiral building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors. DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] Inhibition of DPP-IV prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, making it an important therapeutic target for type 2 diabetes.[1][2][3]

The cyanopyrrolidine moiety is a common feature in several potent DPP-IV inhibitors, including Vildagliptin and Saxagliptin, where it mimics the proline residue of natural DPP-IV substrates and interacts with the catalytic site of the enzyme.[4][5][6] tert-Butyl 2-cyanopyrrolidine-1-carboxylate serves as a protected precursor to the reactive (S)-2-cyanopyrrolidine, facilitating its incorporation into peptide-like structures. These application notes provide detailed protocols for the synthesis of DPP-IV inhibitors utilizing this key intermediate.

Signaling Pathway of DPP-IV in Glucose Homeostasis

The inhibition of DPP-IV is a well-established strategy for managing type 2 diabetes. The underlying mechanism involves the potentiation of the incretin pathway. The following diagram illustrates the central role of DPP-IV in glucose regulation and the mechanism of action of its inhibitors.

Experimental Protocols

Two primary synthetic routes for the utilization of cyanopyrrolidine derivatives in the synthesis of DPP-IV inhibitors are presented below. The first route involves the synthesis of an activated intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, from L-proline. The second route details the synthesis starting from N-Boc-L-prolinamide, proceeding through tert-butyl (2S)-2-cyanopyrrolidine-1-carboxylate.

Protocol 1: Synthesis of Vildagliptin via (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

This protocol is a widely adopted method for the synthesis of Vildagliptin.

Experimental Workflow:

Step 1: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid [1][3]

-

Suspend L-proline (20.0 g, 0.174 mol) in tetrahydrofuran (THF, 200 mL).

-

Add chloroacetyl chloride (19.7 mL, 0.261 mol) at room temperature.

-

Reflux the reaction mixture for 2 hours.

-

After completion, cool the mixture to room temperature and dilute with water (20 mL). Stir for 20 minutes.

-

Add saturated brine (20 mL) and ethyl acetate (200 mL).

-

Separate the organic layer and re-extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the product.

Step 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide [1][3]

-

Dissolve (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid (10.0 g, 0.052 mol) in dichloromethane (DCM, 200 mL).

-

Slowly add a solution of dicyclohexylcarbodiimide (DCC, 10.8 g, 0.052 mol) in DCM at 10–15 °C.

-

Stir the mixture at room temperature for 1 hour.

-

Add ammonium bicarbonate (41.2 g, 0.522 mol) and stir for an additional hour.

-

Filter the reaction mixture and wash the residue with DCM. Concentrate the filtrate to obtain the amide.

Step 3: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile [1][3]

-

Suspend the amide from Step 2 (4.0 g, 0.0209 mol) in THF (40 mL).

-

Add trifluoroacetic anhydride (4.4 mL, 0.0315 mol) at 0–5 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Add ammonium bicarbonate (12.4 g, 0.1573 mol) portion-wise at 5–10 °C.

-

Stir at room temperature for 45 minutes and then concentrate under vacuum.

-

Purify the residue to obtain the target nitrile.

Step 4: Synthesis of Vildagliptin [7]

-

In a 2L three-necked flask, add 3-aminoadamantan-1-ol (126.0 g, 0.7531 mol), triethylamine (76.0 g, 0.7531 mol), potassium iodide (4.8 g, 0.02891 mol), and acetonitrile (650.0 g).

-

Heat the mixture to 75-80 °C with stirring.

-

Dropwise, add a solution of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (100.0 g, 0.5793 mol) in acetonitrile (500.0 g) over 2 hours.

-

Maintain the temperature and stir for 1 hour.

-

Cool the reaction to 20-30 °C and filter.

-

Wash the filter cake with acetonitrile and concentrate the combined filtrates under reduced pressure.

-

Recrystallize the resulting solid from ethanol to obtain Vildagliptin.

Protocol 2: Synthesis of Vildagliptin via N-Boc-(S)-2-cyanopyrrolidine

This protocol utilizes the Boc-protected cyanopyrrolidine intermediate.

Experimental Workflow:

Step 1: Synthesis of tert-Butyl (2S)-2-cyanopyrrolidine-1-carboxylate

-

Convert N-Boc-L-prolinamide to N-Boc-(S)-2-cyanopyrrolidine using a dehydrating agent such as cyanuric chloride and DMF.[8]

Step 2: Deprotection of the Boc Group

-

Remove the Boc protecting group from N-Boc-(S)-2-cyanopyrrolidine using a suitable acid, such as methanesulfonic acid, to obtain (S)-2-cyanopyrrolidine.[8]

Step 3: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

-

React (S)-2-cyanopyrrolidine or its salt with 2-chloroacetyl chloride in the presence of a base like triethylamine in a suitable solvent such as isopropyl alcohol.[8]

Step 4: Synthesis of Vildagliptin

-

Follow the procedure outlined in Protocol 1, Step 4.

Data Presentation

The following tables summarize quantitative data for the key synthetic steps described in the protocols.

Table 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile Intermediates

| Step | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Reference |

| N-Acylation | L-proline | Chloroacetyl chloride | THF | 2 h | 81 | [9] |

| Amidation | Carboxylic acid | DCC, Ammonium bicarbonate | DCM | 2 h | - | [1] |

| Dehydration | Amide | Trifluoroacetic anhydride | THF | 2 h | 83 | [9] |

| Overall (from L-proline) | L-proline | ~67 |

Table 2: Synthesis of Vildagliptin

| Step | Starting Materials | Reagents | Solvent | Reaction Time | Yield (%) | Purity (%) | Reference |

| Coupling | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, 3-amino-1-adamantanol | K₂CO₃, KI | Acetonitrile | 3 h | 82 | - | [10] |

| Coupling | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, 3-amino-1-adamantanol | Triethylamine, KI | Acetonitrile | 3 h | 75.2 | 99.78 | [7] |

| Overall (from L-prolinamide, Protocol 2) | L-prolinamide | ~65 | >99 | [7] |

Table 3: Biological Activity of Cyanopyrrolidine-Based DPP-IV Inhibitors

| Compound | Target | Activity Metric | Value | Reference |

| Compound 1j | DPP-4 | Inhibition Rate | 26.14% at 1x10⁵ nmol/L | [2] |

| Compound 1k | DPP-4 | Inhibition Rate | 34.15% at 1x10⁵ nmol/L | [2] |

References

- 1. researchgate.net [researchgate.net]

- 2. Insights into the Roles of GLP-1, DPP-4, and SGLT2 at the Crossroads of Cardiovascular, Renal, and Metabolic Pathophysiology [mdpi.com]

- 3. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20080167479A1 - Process for preparing vildagliptin - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]